17Alpha-Trenbolone-d3
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Overview
Description
Preparation Methods
The synthesis of 17Alpha-Trenbolone-d3 involves multiple steps, starting from the parent compound, trenboloneOne common method involves the use of deuterated reagents and solvents during the synthesis to ensure the incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds. These methods often involve the use of specialized equipment and facilities to handle deuterated materials and ensure the purity and stability of the final product .
Chemical Reactions Analysis
17Alpha-Trenbolone-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with different functional groups .
Scientific Research Applications
17Alpha-Trenbolone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 17Alpha-Trenbolone-d3 is similar to that of trenbolone. It exerts its effects by binding to androgen receptors in target tissues, leading to an increase in protein synthesis and muscle growth . The compound also enhances the uptake of ammonium ions by muscles, which further promotes protein synthesis . Additionally, this compound has both anabolic and androgenic effects, contributing to its overall potency .
Comparison with Similar Compounds
17Alpha-Trenbolone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Trenbolone: The parent compound, which is widely used in veterinary medicine to promote muscle growth in livestock.
17Beta-Trenbolone: Another trenbolone derivative with similar anabolic and androgenic effects.
Dihydroboldenone: A DHT derivative with anabolic properties, often compared to trenbolone in terms of its effects and applications.
Properties
CAS No. |
2026643-10-5 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI Key |
MEHHPFQKXOUFFV-FUWQJQCXSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]2(C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]2CC1([2H])[2H])C)O |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Origin of Product |
United States |
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